2-Methoxy-2-methylpropanamide
Overview
Description
2-Methoxy-2-methylpropanamide is an organic compound with the molecular formula C5H11NO2 It is a derivative of propanamide, featuring a methoxy group and a methyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-2-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-2-methylpropanoic acid with ammonium hydroxide in the presence of a coupling agent such as N-[3-(dimethylamino)propyl]-N’-ethylcarbodiimide hydrochloride in acetonitrile at room temperature . Another method involves the reduction of 2-methoxy-2-methylpropanoic acid using lithium aluminum hydride in dry tetrahydrofuran under nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-2-methylpropanamide undergoes various chemical reactions, including:
Reduction: It can be reduced to 2-methoxy-2-methylpropylamine using lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in dry tetrahydrofuran.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Reduction: 2-Methoxy-2-methylpropylamine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methylpropanamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary based on the context of its use .
Comparison with Similar Compounds
- 2-Methoxy-2-methylpropanoic acid
- 2-Methoxy-2-methylpropylamine
- 2-Methoxypropene
Comparison: 2-Methoxy-2-methylpropanamide is unique due to its amide functional group, which imparts different chemical properties compared to its acid and amine counterparts. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-methoxy-2-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,8-3)4(6)7/h1-3H3,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALSEIBHJDDTQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503213 | |
Record name | 2-Methoxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82473-56-1 | |
Record name | 2-Methoxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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